山道年

描述

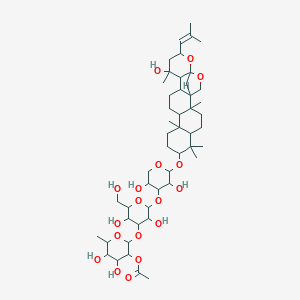

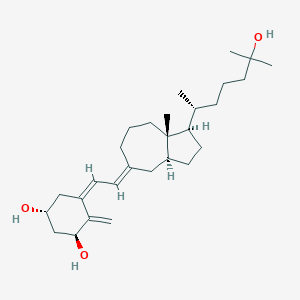

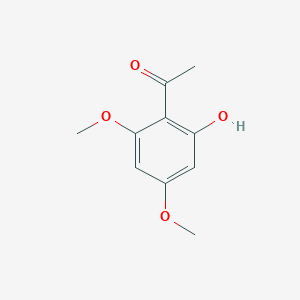

Xanthoxylin (also known as Xanthoxyline) is a compound that can be isolated from Zanthoxylum simulans . It has been found to have antifungal and antioxidant effects .

Synthesis Analysis

Xanthoxylin is a phenolic compound that arises biogenetically from either the shikimate/phenylpropanoid pathway or the “polyketide” acetate/malonate pathway . It has been found in various plants including Xanthoxylum spp .Molecular Structure Analysis

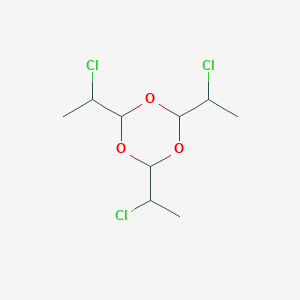

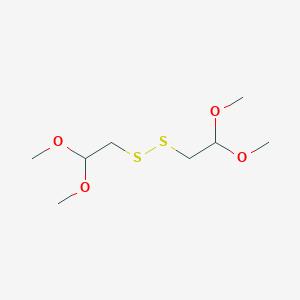

The molecular formula of Xanthoxylin is C10H12O4, and its molecular weight is 196.1999 . The IUPAC Standard InChI is InChI=1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3 .Chemical Reactions Analysis

Xanthoxylin was found to be the main compound (content 44.92% of total volatiles) in the leaves of Luodian B. balsamifera . It might be the key cause of failure in collecting essential oil (EO) of the leaves using general hydrodistillation in Clevenger apparatus .Physical And Chemical Properties Analysis

Xanthoxylin is a compound with the molecular formula C10H12O4 and a molecular weight of 196.1999 . It is practically insoluble in water but soluble in alcohol and ether .科学研究应用

Antioxidant Activities

Xanthoxylin is the main compound in the leaves of Luodian B. balsamifera, contributing to 44.92% of total volatiles . The essential oils (EOs) of Luodian B. balsamifera collected from October to December, which contain Xanthoxylin, have been found to have higher antioxidant activities .

Essential Oil Extraction

Xanthoxylin plays a significant role in the extraction of essential oils. It affects the collection of EO during the process of general hydrodistillation . A modified hydrodistillation equipped with Clevenger apparatus was designed for isolating EO from the leaves .

Cytotoxic Compound

Xanthoxylin, isolated from Zanthoxylum piperitum (Japanese pepper tree) and Sapium sebiferum (Chinese tallowtree), is a cytotoxic compound . It exhibits potent cytotoxicity in a panel of different cancer cells .

Fungicidal Compound

Xanthoxylin also acts as a fungicidal compound . It has the characteristics of a typical phytoalexin, a class of compounds produced by plants that serve as a defense mechanism against pathogens .

Apoptosis Inducer

Xanthoxylin can induce apoptosis in a time- and concentration-dependent manner and causes mitochondrial depolarization in HepG2 cells . It triggers the caspase-mediated apoptosis pathway in HepG2 cells, as observed by cell shrinkage, internucleosomal DNA fragmentation, externalization of phosphatidylserine, loss of mitochondrial transmembrane potential and activation of caspase-3, -8 and -9 .

Melanin Production Enhancer

Xanthoxylin increases melanin production, number of dendrites, tyrosinase, and microphthalmia-associated transcription factor (MITF) expression in cultured B16F10 cells .

作用机制

安全和危害

属性

IUPAC Name |

1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUBVLUPUDBFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237981 | |

| Record name | Xanthoxyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthoxylin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Xanthoxylin | |

CAS RN |

90-24-4 | |

| Record name | Xanthoxylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthoxyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthoxylin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthoxyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHOXYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8RSY5TZPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthoxylin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

85 - 88 °C | |

| Record name | Xanthoxylin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does xanthoxylin influence melanogenesis?

A1: Xanthoxylin demonstrates the ability to stimulate melanogenesis, the process of melanin production. This effect is primarily attributed to its activation of the cAMP-mediated PKA pathway, leading to increased expression of tyrosinase and microphthalmia-associated transcription factor (MITF), both crucial regulators of melanogenesis. [, ]

Q2: What is the impact of xanthoxylin on platelet activity?

A2: Xanthoxylin exhibits inhibitory effects on platelet adhesion and aggregation. Studies suggest a positive correlation between the inhibition of platelet adhesion and the reduction of malondialdehyde (MDA) production, a marker of oxidative stress. This suggests a potential role of xanthoxylin in regulating platelet function and thrombosis. [, ]

Q3: How does xanthoxylin affect potassium transport in plants?

A3: Xanthoxylin acts as an inhibitor of potassium-dependent acid extrusion in plant cells, specifically in wheat and maize root segments. It reduces K+ net uptake by decreasing K+ influx into the cell and hyperpolarizes the membrane potential. This interaction with potassium transport mechanisms may contribute to its cytotoxic and fungicidal properties in plants. []

Q4: What is the molecular formula and weight of xanthoxylin?

A4: Xanthoxylin has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol.

Q5: What spectroscopic techniques are useful for characterizing xanthoxylin?

A5: Various spectroscopic techniques are employed for the identification and characterization of xanthoxylin, including:

- Nuclear Magnetic Resonance (NMR): Provides detailed structural information about the molecule. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for separating and identifying xanthoxylin in complex mixtures like plant extracts. [, , , , ]

- High-Performance Liquid Chromatography (HPLC): A common technique for separating, identifying, and quantifying xanthoxylin. [, , , ]

- Fourier Transform Infrared Spectroscopy (FT-IR): Helps analyze the functional groups present in xanthoxylin. []

Q6: How stable is xanthoxylin under different storage conditions?

A6: Limited data is available on the stability of xanthoxylin under various storage conditions. Further research is needed to determine its stability profile and establish optimal storage conditions to preserve its activity.

Q7: What are the potential applications of xanthoxylin based on its material properties?

A7: Research on the material properties and compatibility of xanthoxylin is limited. Further investigations are required to explore its potential applications in various fields, such as pharmaceuticals, cosmetics, and agriculture.

Q8: What analytical methods are commonly used for quantifying xanthoxylin?

A8: Several analytical methods have been developed for the quantification of xanthoxylin:

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method for analyzing xanthoxylin in various matrices, offering high sensitivity and accuracy. [, , , ]

- Thin-Layer Chromatography (TLC): Can be used for qualitative and semi-quantitative analysis of xanthoxylin. []

- Gas Chromatography-Flame Ionization Detection (GC-FID): Suitable for quantifying xanthoxylin in volatile mixtures. []

Q9: How is quality control ensured during the extraction and purification of xanthoxylin?

A9: Ensuring the quality and purity of xanthoxylin during extraction and purification is crucial. Implementing good laboratory practices (GLP) and utilizing validated analytical methods are essential. Regular monitoring of key parameters, such as yield, purity, and spectroscopic characteristics, ensures the consistency and quality of the final product.

Q10: What is known about the toxicological profile of xanthoxylin?

A10: While some studies suggest potential therapeutic benefits of xanthoxylin, its toxicological profile requires further investigation. A comprehensive evaluation of its safety profile, including acute and chronic toxicity, genotoxicity, and carcinogenicity, is necessary to determine its safe use and potential applications.

Q11: Are there any known adverse effects associated with xanthoxylin exposure?

A11: Limited data is available on the adverse effects of xanthoxylin. Further research is needed to thoroughly assess potential risks associated with its use, particularly in humans.

Q12: What strategies can be employed to enhance the solubility and bioavailability of xanthoxylin?

A12: Xanthoxylin's potential therapeutic applications may be limited by its hydrophobic nature and potentially low bioavailability. Employing formulation strategies, such as encapsulation in liposomes, nanoparticles, or cyclodextrin complexes, could enhance its solubility, stability, and delivery to target tissues, ultimately improving its therapeutic efficacy. []

Q13: What are some promising areas of research for xanthoxylin?

A13: Given its diverse biological activities, several research avenues warrant further exploration:

- Dermatological applications: Investigating its potential in treating pigmentation disorders and promoting wound healing. [, , ]

- Anti-inflammatory and analgesic properties: Exploring its use in managing inflammatory conditions and pain. [, , ]

- Anti-cancer activity: Assessing its potential as an anticancer agent against various cancer cell lines. []

- Neuroprotective effects: Evaluating its ability to protect neuronal cells from damage and its potential in neurodegenerative diseases. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)